molecular formula C24H18F4N4O2 B2391942 3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796891-58-1

3-[2-fluoro-6-(trifluoromethyl)phenyl]-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

Cat. No. B2391942
CAS RN: 1796891-58-1
M. Wt: 470.428
InChI Key: IUIVKDVLMWBWIZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzodiazepine ring, a urea group, and a trifluoromethyl group attached to a phenyl ring. Benzodiazepines are a class of drugs primarily used for treating anxiety, but they also have hypnotic, sedative, anticonvulsant, and muscle relaxant properties . The trifluoromethyl group is a common functional group in medicinal chemistry known to enhance the biological activity of many drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzodiazepine core, followed by the introduction of the phenyl and trifluoromethyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The benzodiazepine ring system is a fused ring structure that includes a seven-membered diazepine ring fused to a benzene ring. The trifluoromethyl group is a carbon atom bonded to three fluorine atoms and attached to a phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The benzodiazepine ring might undergo reactions at the carbonyl group or at the nitrogen atoms. The trifluoromethyl group is generally quite stable but can participate in certain reactions under specific conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially enhancing its ability to cross biological membranes .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research could involve further exploration of the biological activity of this compound, potentially leading to the development of new therapeutic agents. Additionally, studies could be conducted to optimize the synthesis of this compound and to explore its reactivity and physical and chemical properties in more detail .

properties

IUPAC Name

1-[2-fluoro-6-(trifluoromethyl)phenyl]-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N4O2/c1-32-18-13-6-5-10-15(18)19(14-8-3-2-4-9-14)29-21(22(32)33)31-23(34)30-20-16(24(26,27)28)11-7-12-17(20)25/h2-13,21H,1H3,(H2,30,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUIVKDVLMWBWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=C(C=CC=C3F)C(F)(F)F)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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